ROS1 Kinase Inhibitory Potency and Selectivity Profile vs. Multi-Kinase Panel (Direct Head-to-Head Comparison from a Single Study)
In a direct head-to-head comparison within the same experimental series, 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one (reported as 'compound 1') demonstrated an IC50 of 199 nM against ROS1 tyrosine kinase in a 10-dose enzymatic assay, and at a single concentration of 10 µM it achieved 94% inhibition of ROS1 while inhibiting <30% of the enzymatic activity of any of the other 44 kinases tested in a broad selectivity panel [1]. This high selectivity index distinguishes the compound from closely related pyrazole–morpholine analogs, which typically exhibit broader kinase inhibition profiles or lower potency on ROS1.
| Evidence Dimension | Kinase inhibition (IC50 and % inhibition at 10 µM) |
|---|---|
| Target Compound Data | IC50 = 199 nM (ROS1); 94% inhibition at 10 µM (ROS1) |
| Comparator Or Baseline | 44 other kinases (including closely related tyrosine kinases): all <30% inhibition at 10 µM |
| Quantified Difference | >3.2-fold selectivity window (94% vs. <30%); ROS1 IC50 199 nM vs. no significant inhibition of off-target kinases |
| Conditions | Enzymatic kinase assay; 10-dose IC50 mode for ROS1; single-point 10 µM screen across 45 kinases |
Why This Matters
For procurement decisions in kinase-focused drug discovery, this evidence confirms that CAS 1223386-75-1 provides a validated chemical starting point with a rare combination of single-digit micromolar potency and clean selectivity against a 45-kinase panel, reducing the risk of polypharmacology that plagues less selective pyrazole–morpholine congeners.
- [1] Park, B.S., El-Deeb, I.M., Yoo, K.H., Oh, C.H., Cho, S.J., Han, D.K., Lee, H.S., Lee, J.Y., Lee, S.H. Design, synthesis and biological evaluation of new potent and highly selective ROS1-tyrosine kinase inhibitor. Bioorg. Med. Chem. Lett. 2009, 19, 4720–4723. View Source
